molecular formula C12H21N3O3 B14630041 Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate CAS No. 56926-07-9

Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B14630041
CAS No.: 56926-07-9
M. Wt: 255.31 g/mol
InChI Key: ZZLFCOKFOFQCAG-UHFFFAOYSA-N
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Description

Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure makes it a valuable target for research and development in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ. This intermediate then undergoes a series of reactions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and reproducibility compared to traditional batch synthesis . The use of flow chemistry allows for the efficient generation of reactive intermediates and their subsequent transformation into the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a valuable building block for the synthesis of other heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate stands out due to its specific structural features and the versatility of its synthetic routes

Properties

CAS No.

56926-07-9

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-3-13-6-5-10-9-14(12(17)18-4-2)7-8-15(10)11(13)16/h10H,3-9H2,1-2H3

InChI Key

ZZLFCOKFOFQCAG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)C(=O)OCC

Origin of Product

United States

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